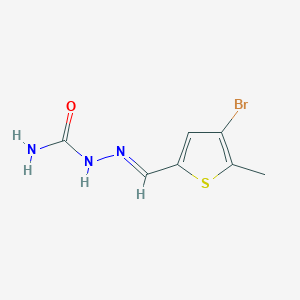
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as CNB-MPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is not yet fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, it may induce apoptosis, or programmed cell death, by activating certain signaling pathways. It may also inhibit the formation of new blood vessels, which is essential for tumor growth. In bacteria and viruses, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide may disrupt their cell membrane, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its high purity level, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential use as an antiviral and antibacterial agent, particularly in the development of new treatments for viral and bacterial infections. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential use as a water treatment agent, particularly in the removal of harmful pollutants.
Synthesemethoden
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized through a simple reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been investigated for its ability to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been studied for its potential use as a water treatment agent.
Eigenschaften
IUPAC Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-2-5-13(6-3-11)24-10-16(21)19-18-9-12-4-7-14(17)15(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITYJFSBRCUIRZ-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)




![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)



![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)